molecular formula C8H8BrNO2 B033773 Methyl 3-amino-2-bromobenzoate CAS No. 106896-48-4

Methyl 3-amino-2-bromobenzoate

Cat. No. B033773
CAS RN: 106896-48-4
M. Wt: 230.06 g/mol
InChI Key: NIXWZYZFLFEHMB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromobenzoate is a chemical compound with the empirical formula C8H8BrNO2 . It has a molecular weight of 230.06 .


Synthesis Analysis

The synthesis of Methyl 3-amino-2-bromobenzoate can be achieved through various methods. One such method involves the reaction of 3-amino-2-bromobenzoic acid with concentrated H2SO4 and methanol . Another method involves the reaction of methyl 2-bromo-3-nitrobenzoate with stannous chloride in concentrated hydrochloric acid .


Molecular Structure Analysis

The molecular structure of Methyl 3-amino-2-bromobenzoate consists of a benzene ring substituted with a bromo group at the 2nd position, an amino group at the 3rd position, and a methyl ester group at the carboxylic acid position .


Physical And Chemical Properties Analysis

Methyl 3-amino-2-bromobenzoate is a liquid at room temperature with a density of 1.583 g/mL at 25 °C . It has a refractive index of 1.601 . The compound has a boiling point of 314.133ºC and a flash point of 143.783ºC .

Scientific Research Applications

Catalyst in Esterification

Methyl 3-amino-2-bromobenzoate is a type of Methyl benzoate (MB) compound. MB compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In a study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity .

Synthesis of Antitumor Drugs

Methyl p-bromobenzoate, a type of MB compound, is the main raw material of pemetrexed disodium, an antitumor drug . This suggests that Methyl 3-amino-2-bromobenzoate could potentially be used in the synthesis of similar antitumor drugs.

Synthesis of Antifungal Compounds

Methyl p-bromobenzoate is also used in the synthesis of diglitin A , an antifungal compound . This implies that Methyl 3-amino-2-bromobenzoate could be used in the synthesis of similar antifungal compounds.

Flavoring Agent

MB compounds have a fruity flavor and can be used in pineapple, strawberry, and cherry syrups . Therefore, Methyl 3-amino-2-bromobenzoate could potentially be used as a flavoring agent in food industries.

Solvent in Resin Rubber

MB compounds act as a solvent in resin rubber . This suggests that Methyl 3-amino-2-bromobenzoate could be used as a solvent in similar applications.

Reagent in Organic Synthesis

Methyl 3-bromobenzoate is used as a reagent in organic synthesis . It is used in the synthesis of tetrahydro dibenzazocine, which acts as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 3 . This suggests that Methyl 3-amino-2-bromobenzoate could be used as a reagent in similar organic synthesis processes.

Safety and Hazards

Methyl 3-amino-2-bromobenzoate is classified as an acute toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-amino-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXWZYZFLFEHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544174
Record name Methyl 3-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106896-48-4
Record name Methyl 3-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-bromobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrogen gas was passed through a solution of methyl 2-bromo-3-nitrobenzoate (0.20 g, 0.77 mM) and 0.1 g of 3% sulfided platinum on carbon in 25 mL ethyl acetate for 24 hours at room temperature. The catalyst was removed by filtration through celite. Concentration of the filtrate afforded 0.175 g (99%) of methyl 2-bromo-3-aminobenzoate as a yellow oil. 1H NMR (CDCl3) δ7.15 (t, 1H, J=8 Hz), 7.1 (dd, 1H, J=1 and 8 Hz), 6.8 (dd, 1H, J=1 and 8 Hz), and 3.95 (s, 3H). IR (CHCl3, cm−1) 3550, 3380, 2980, 2900, 1729, 1613, 1465, 1451, 1434, 1324, 1266, and 1025. MS (FD) m/e 230, 232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of stannous chloride (15.0 g, 76.1 mM) in 30 mL of concentrated hydrochloric acid was slowly added to a solution of methyl 2-bromo-3-nitrobenzoate (4.0 g, 15.4 mM) in 90 mL ethanol at 15-30° C. over 1 hour. The mixture was then heated at 50-60° C. for 15 minutes. The mixture was cooled to room temperature and made alkaline by slow addition of solid sodium hydroxide maintaining a temperature of 30-35° C. The resultant mixture was extracted three times with chloroform. The extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to afford 3.51 g (99%) of methyl 2-bromo-3-aminobenzoate as a yellow oil, identical in all respects to the material derived via catalytic hydrogenation described above.
[Compound]
Name
stannous chloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Bromo-3-nitro-benzoic acid methyl ester (12.9 g, 49.5 mmol) (prepared from 2-amino-3-nitro-benzoic acid as described by Webber E. S., et al., see patent application number WO 01/16136 A2) and SnCl2 (42 g, 223 mmol) were refluxed in methanol (225 mL, 0.2 M) and H2O (5.3 g, 243 mmol) for 2 hours. After cooling at ambient temperature, diatomaceous earth (20 g) and dichloromethane (1 L) were added followed with 3N aqueous sodium hydroxide (150 mL) with vigorous stirring. The mixture was filtered and the organic phase was washed with saturated aqueous sodium chloride. The organic solution was dried over sodium sulfate, filtered and all volatiles were removed under reduced pressure to afford Intermediate 5(a) (11.4 g) in 98% yield.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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